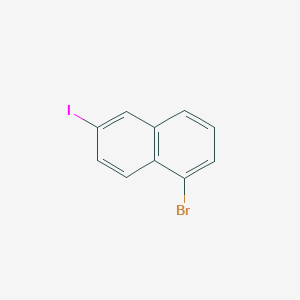

1-Bromo-6-iodonaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-6-iodonaphthalene is an organic compound with the molecular formula C10H6BrI It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 6 are replaced by bromine and iodine atoms, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-6-iodonaphthalene can be synthesized through a multi-step process involving the bromination and iodination of naphthalene. The typical synthetic route involves:

Bromination: Naphthalene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromonaphthalene.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-6-iodonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as tetrahydrofuran.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as 1-amino-6-iodonaphthalene when using ammonia.

Coupling Reactions: Biaryl compounds are formed, which are valuable intermediates in organic synthesis.

Applications De Recherche Scientifique

1-Bromo-6-iodonaphthalene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.

Mécanisme D'action

The mechanism of action of 1-Bromo-6-iodonaphthalene in chemical reactions involves the activation of the bromine and iodine atoms, making them susceptible to nucleophilic attack or coupling reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For instance, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the naphthalene ring and the boronic acid .

Comparaison Avec Des Composés Similaires

- 1-Bromo-4-iodonaphthalene

- 2-Bromo-1-iodonaphthalene

- 1-Bromo-2-iodonaphthalene

Comparison: 1-Bromo-6-iodonaphthalene is unique due to the specific positions of the bromine and iodine atoms on the naphthalene ring, which influence its reactivity and applications. Compared to other similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific synthetic applications .

Activité Biologique

1-Bromo-6-iodonaphthalene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a naphthalene core substituted with bromine and iodine atoms, which can influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in drug development.

Synthesis

This compound can be synthesized through various methods, typically involving electrophilic aromatic substitution reactions. The presence of both bromine and iodine allows for selective functionalization, which is crucial for creating derivatives with enhanced biological activities.

Common Synthesis Methods:

- Electrophilic Halogenation : Reacting naphthalene with bromine and iodine in the presence of a Lewis acid catalyst.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-carbon bonds, facilitating the introduction of functional groups at specific positions on the naphthalene ring.

Antimicrobial Properties

Research indicates that halogenated naphthalene derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 1-Bromo-8-iodonaphthalene | Antitumor | |

| 1-Bromo-7-iodonaphthalene | Antimicrobial |

Antitumor Activity

Several studies have reported the potential of halogenated naphthalenes as antitumor agents. The unique electronic properties imparted by the halogens enhance their ability to interact with DNA and other cellular targets.

Case Study:

A study published in "Synthetic Communications" demonstrated that derivatives of this compound showed promising results in inhibiting tumor cell growth in vitro. The compound's ability to form reactive intermediates was linked to its cytotoxic effects on cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds often induce oxidative stress in cells, leading to apoptosis.

- Interference with Enzyme Activity : The compound may inhibit key enzymes involved in cellular metabolism.

- DNA Interaction : Halogens can facilitate intercalation into DNA, disrupting replication and transcription processes.

Applications in Drug Development

The structural characteristics of this compound make it a valuable scaffold for developing new pharmaceuticals. Its derivatives are being explored for:

- Antimicrobial Agents : Targeting resistant bacterial strains.

- Anticancer Drugs : Developing compounds that selectively target cancer cells while sparing healthy tissues.

Propriétés

Formule moléculaire |

C10H6BrI |

|---|---|

Poids moléculaire |

332.96 g/mol |

Nom IUPAC |

1-bromo-6-iodonaphthalene |

InChI |

InChI=1S/C10H6BrI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H |

Clé InChI |

FXUZFPSVRQFBNE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC(=C2)I)C(=C1)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.